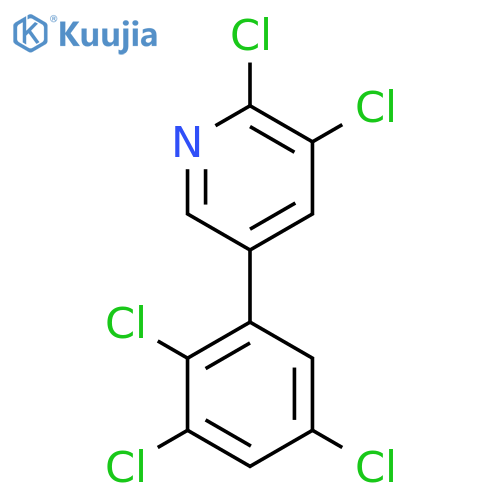Cas no 1361656-92-9 (2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine)

1361656-92-9 structure
商品名:2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine
CAS番号:1361656-92-9
MF:C11H4Cl5N
メガワット:327.421157836914
CID:4966415
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine
-
- インチ: 1S/C11H4Cl5N/c12-6-2-7(10(15)8(13)3-6)5-1-9(14)11(16)17-4-5/h1-4H
- InChIKey: RJSHCWLJKVPWJE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C=NC(=C(C=1)Cl)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 326.875687 g/mol
- どういたいしつりょう: 324.878638 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 12.9
- ぶんしりょう: 327.4
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031502-1g |
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine |
1361656-92-9 | 97% | 1g |
1,475.10 USD | 2021-06-22 | |
| Alichem | A013031502-500mg |
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine |
1361656-92-9 | 97% | 500mg |
839.45 USD | 2021-06-22 | |
| Alichem | A013031502-250mg |
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine |
1361656-92-9 | 97% | 250mg |
480.00 USD | 2021-06-22 |
2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
1361656-92-9 (2,3-Dichloro-5-(2,3,5-trichlorophenyl)pyridine) 関連製品
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
